molecular formula C11H12O2 B15204819 (Z)-4-phenylpent-3-enoic acid

(Z)-4-phenylpent-3-enoic acid

Cat. No.: B15204819
M. Wt: 176.21 g/mol
InChI Key: JATBAXFNRKCZTR-CLFYSBASSA-N
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Description

(Z)-4-phenylpent-3-enoic acid is an organic compound characterized by a phenyl group attached to a pentenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-phenylpent-3-enoic acid typically involves the use of starting materials such as phenylacetic acid and appropriate alkenes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-phenylpent-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of 4-phenylpentanoic acid.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-phenylpent-3-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-4-phenylpent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenylbutanoic acid
  • 4-phenyl-2-butenoic acid
  • 3-phenylpropanoic acid

Uniqueness

(Z)-4-phenylpent-3-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(Z)-4-phenylpent-3-enoic acid

InChI

InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)/b9-7-

InChI Key

JATBAXFNRKCZTR-CLFYSBASSA-N

Isomeric SMILES

C/C(=C/CC(=O)O)/C1=CC=CC=C1

Canonical SMILES

CC(=CCC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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